1-Ethyl-4-(3-hydroxypropylamino)-3-nitroquinolin-2-one
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitro, amino, and hydroxy groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis Methods and Chemical Behavior Research has shown that novel quinolonecarboxylic acids and their derivatives can be synthesized via nitroso and nitrone cycloadditions. These methods provide a basis for creating a wide range of compounds with potential applications in medicinal chemistry and drug discovery (Ziegler et al., 1988). Further studies have developed methods for synthesizing 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs, indicating the versatility of these compounds (Glushkov et al., 1997).
Potential Antimicrobial Properties Research into pyranoquinoline derivatives synthesized from 4-hydroxy-1-methyl-2(1H)-quinolinone has evaluated their antibacterial activity. These studies suggest that certain synthesized compounds exhibit moderate effectiveness against bacterial growth, highlighting their potential in developing new antimicrobial agents (Asghari et al., 2014).
Chemical Studies and Applications The fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones have been explored, indicating their potential use as molecular fluorescent probes. This application is significant for biochemical and medical research, where fluorescent labeling and tracking of molecules are essential (Motyka et al., 2011). Additionally, the kinetic and thermodynamic aspects of complexation with metals in methanolic solutions have been studied, offering insights into the chemical behavior of these compounds and their applications in coordination chemistry (Boumezioud et al., 1988).
Future Directions
properties
IUPAC Name |
1-ethyl-4-(3-hydroxypropylamino)-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-2-16-11-7-4-3-6-10(11)12(15-8-5-9-18)13(14(16)19)17(20)21/h3-4,6-7,15,18H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSBDTZXLTOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one |
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